

Application Notes and Protocols for the Analytical Detection of Vanoxonin

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Compound of Interest

Compound Name: Vanoxonin

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Introduction

Vanoxonin is a dipeptide-derived natural product that has been identified as a potent inhibitor of thymidylate synthase (TS), an essential enzyme in DNA biosynthesis.[1] The inhibition of TS by **Vanoxonin** makes it a compound of significant interest for potential therapeutic applications, particularly in oncology. Accurate and sensitive detection and quantification of **Vanoxonin** in various biological samples are crucial for pharmacokinetic studies, mechanism of action investigations, and drug development processes.

This document provides detailed application notes and protocols for the analytical detection of **Vanoxonin** using modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the signaling pathway of thymidylate synthase inhibition and provides a general workflow for sample analysis.

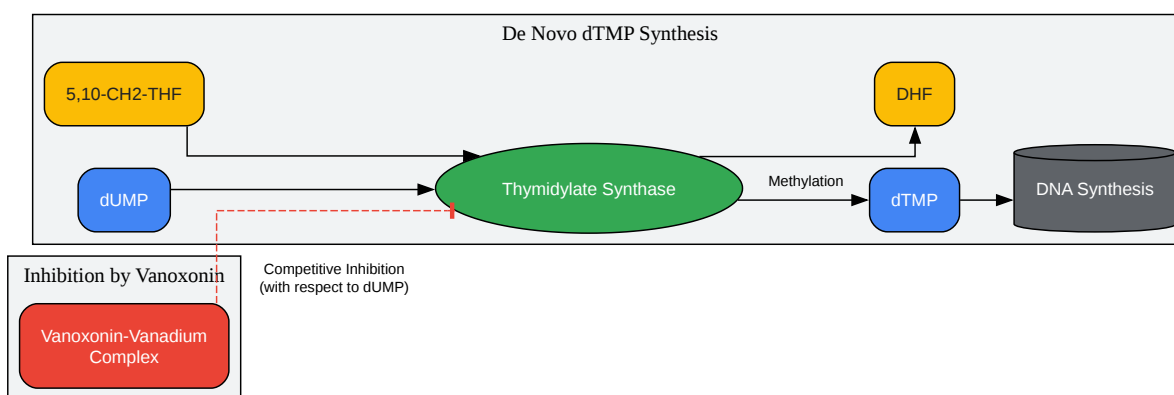
Molecular Structure and Properties

Vanoxonin is composed of 2,3-dihydroxybenzoic acid, L-threonine, and L-N ω -hydroxyornithine.[2] It forms a complex with vanadium, and this complex exhibits strong inhibitory activity against thymidylate synthetase.[1][3]

Chemical Formula: C₁₈H₂₅N₃O₉ Molecular Weight: 443.41 g/mol

Signaling Pathway: Thymidylate Synthase Inhibition

Vanoxonin exerts its biological effect by inhibiting thymidylate synthase. This enzyme is critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of this pathway disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.



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Caption: Inhibition of Thymidylate Synthase by **Vanoxonin**.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for **Vanoxonin** analysis in different sample matrices. These values are for illustrative purposes and will vary depending on the specific experimental conditions.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

Parameter	Value
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Precision (%RSD)	< 5%
Accuracy (%Recovery)	95 - 105%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.998
Limit of Detection (LOD)	0.2 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Precision (%RSD)	< 10%
Accuracy (%Recovery)	90 - 110%

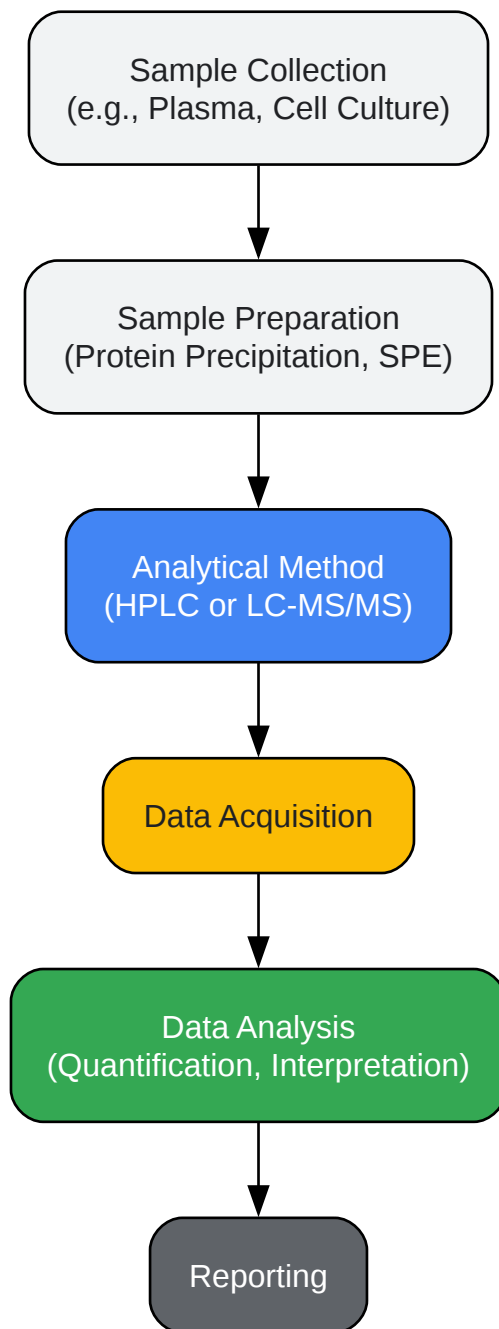
Table 3: **Vanoxonin** Inhibition Data

Parameter	Value	Reference
IC ₅₀ (Thymidylate Synthetase)	0.7 µg/mL	[1]

Experimental Protocols

The following are detailed, yet generalized, protocols for the detection of **Vanoxonin**. These should be optimized and validated for specific sample types and instrumentation.

Experimental Workflow



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References

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- 3. Vanoxonin, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by vanoxonin-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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